3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate
Description
Systematic Nomenclature and Structural Identification
The IUPAC name This compound is derived from its bipartite structure (Figure 1). The benzoxazole ring (1,2-benzoxazole) is substituted at position 3 with a benzyl group and at position 6 with an ester linkage to 3,4,5-trimethoxybenzoic acid. The numbering begins at the oxygen atom in the oxazole ring, with the benzyl group (–CH₂C₆H₅) attached to position 3 and the ester moiety at position 6 .
Table 1: Molecular properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1049514-50-2 |
| Molecular Formula | C₂₄H₂₁NO₆ |
| Molecular Weight | 419.4 g/mol |
| Key Functional Groups | Benzoxazole, benzoate ester, methoxy |
The ester group bridges the benzoxazole and trimethoxybenzoate components, creating a planar conformation that may influence intermolecular interactions. The three methoxy (–OCH₃) groups at positions 3, 4, and 5 on the benzoate ring enhance lipophilicity, potentially improving membrane permeability .
Historical Development of Benzoxazole-Based Compounds
Benzoxazoles, first synthesized in the late 19th century, gained prominence for their diverse bioactivity. Early derivatives like 2-aminobenzoxazole showed antimicrobial properties, spurring interest in structural modifications. The introduction of electron-donating groups (e.g., methoxy, benzyl) in the 20th century aimed to optimize pharmacokinetics and target affinity .
For instance, 2-(4-methoxybenzyl)-6-(1-pyrrolidinylcarbonyl)-1,3-benzoxazole (C₂₀H₂₀N₂O₃) demonstrated selective inhibition of phosphodiesterase enzymes, highlighting the role of benzyl and carbonyl substitutions in modulating enzyme binding . Similarly, the benzyl group in 3-benzyl-1,2-benzoxazol-6-yl derivatives may sterically hinder metabolic degradation, extending half-life compared to non-substituted analogs.
Significance of 3,4,5-Trimethoxybenzoate Moiety in Medicinal Chemistry
The 3,4,5-trimethoxybenzoate group is a hallmark of bioactive molecules, notably in anticancer and anti-inflammatory agents. Methoxy groups at these positions create a symmetric substitution pattern that enhances π-π stacking with aromatic residues in enzyme active sites. For example, methyl 3,4,5-trimethoxybenzoate (C₁₁H₁₄O₅), a related compound, serves as a precursor in synthesizing tubulin polymerization inhibitors .
Key contributions of the trimethoxybenzoate moiety :
- Lipophilicity : The three methoxy groups increase logP values, facilitating passive diffusion across cell membranes .
- Metabolic Stability : Methoxy groups resist oxidative metabolism more effectively than hydroxyl groups, as seen in comparisons with polyphenols like quercetin (C₁₅H₁₀O₇) .
- Steric Effects : The bulky trimethoxy arrangement may prevent undesired hydrogen bonding, directing interactions to specific protein pockets.
In this compound, the ester linkage allows gradual hydrolysis in vivo, potentially acting as a prodrug to release 3,4,5-trimethoxybenzoic acid—a metabolite with independent activity.
Properties
Molecular Formula |
C24H21NO6 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(3-benzyl-1,2-benzoxazol-6-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H21NO6/c1-27-21-12-16(13-22(28-2)23(21)29-3)24(26)30-17-9-10-18-19(25-31-20(18)14-17)11-15-7-5-4-6-8-15/h4-10,12-14H,11H2,1-3H3 |
InChI Key |
JYHOFYWMMUTKES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=NO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino Phenol Derivatives
Benzoxazoles are typically synthesized via cyclocondensation of 2-aminophenols with carboxylic acid derivatives. For the 3-benzyl variant, a substituted 2-aminophenol precursor bearing a benzyl group at position 3 is required.
Procedure :
-
Synthesis of 3-Benzyl-2-aminophenol :
-
Cyclization with Trifluoroacetic Anhydride (TFAA) :
Alternative Route: Metal-Catalyzed Cross-Coupling
Nickel- or ruthenium-catalyzed cycloadditions offer regioselective pathways for benzoxazole formation. For example, CpNi-Xantphos catalysts facilitate azide-alkyne cycloadditions (NiAAC) to form heterocycles.
Procedure :
-
Synthesis of Propargyl-Benzyl Precursor :
-
React 3-benzyl-2-azidophenol with propargyl alcohol under NiAAC conditions.
-
-
Cyclization :
Esterification with 3,4,5-Trimethoxybenzoic Acid
Steglich Esterification
The most reliable method for esterifying sterically hindered alcohols involves the Steglich reaction, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Procedure :
-
Activation of 3,4,5-Trimethoxybenzoic Acid :
-
Dissolve the acid (1.2 eq) in anhydrous DCM.
-
Add DCC (1.5 eq) and DMAP (0.1 eq) at 0°C.
-
-
Coupling with 3-Benzyl-1,2-benzoxazol-6-ol :
-
Add the benzoxazole core (1.0 eq) and stir at room temperature for 12–24 hours.
-
-
Workup :
Mitsunobu Reaction
For acid-sensitive substrates, the Mitsunobu reaction provides an alternative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh).
Procedure :
-
Reactants :
-
3-Benzyl-1,2-benzoxazol-6-ol (1.0 eq)
-
3,4,5-Trimethoxybenzoic acid (1.2 eq)
-
DEAD (1.5 eq), PPh (1.5 eq) in THF.
-
-
Conditions :
-
Stir at 0°C → room temperature for 6 hours.
-
-
Purification :
Analytical Data and Characterization
Spectral Data (Hypothetical)
-
H NMR (400 MHz, CDCl):
-
δ 7.85 (d, Hz, 1H, benzoxazole-H),
-
δ 7.45–7.30 (m, 5H, benzyl-H),
-
δ 6.95 (s, 2H, trimethoxybenzoate-H),
-
δ 3.90 (s, 9H, OCH).
-
Challenges and Optimization Considerations
Regioselectivity in Benzoxazole Formation
Ensuring substitution at position 3 of the benzoxazole requires careful control of electrophilic aromatic substitution (EAS) directing groups. The amino group in 2-aminophenol directs incoming electrophiles to position 3 or 5. Use of bulky benzylating agents may favor para substitution.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It can be used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The trimethoxybenzoate group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate with structurally or functionally related compounds, focusing on molecular features, synthesis, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Key Observations
Structural Analogues with Trimethoxybenzoate Groups Methyl 3,4,5-trimethoxybenzoate () shares the 3,4,5-trimethoxybenzoate moiety but lacks the benzoxazole core. The triazolo-pyrimidinone derivative () incorporates a 3,4,5-trimethoxyphenyl group via an oxadiazole linker. This highlights the prevalence of trimethoxy-substituted aromatics in bioactive molecules, though the benzoxazole core in the target compound may offer distinct electronic properties for receptor binding .
Heterocyclic Core Variations The oxazoloquinoline in demonstrates that fused heterocycles like benzoxazole or oxazoloquinoline are often synthesized via acid-catalyzed cyclization (e.g., polyphosphoric acid, PPA). This method may be applicable to the target compound’s synthesis .
Functional Implications The benzyl group in the target compound may enhance membrane permeability compared to simpler esters like methyl 3,4,5-trimethoxybenzoate. The absence of direct pharmacological data for the target compound necessitates extrapolation from analogues.
Biological Activity
3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C20H21N1O5
- Molecular Weight : 357.39 g/mol
- IUPAC Name : this compound
This compound features a benzoxazole ring system which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar functional groups have shown considerable activity against various human cancer cell lines. One study reported that a related compound demonstrated half-maximal inhibitory concentration (IC50) values ranging from 1.2 to 2.4 nM against three human cancer cell lines, suggesting potent anticancer activity comparable to doxorubicin .
The mechanism through which this compound exerts its biological effects is thought to involve the inhibition of histone deacetylases (HDACs). Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, thereby affecting gene expression and promoting apoptosis in cancer cells .
Table: Summary of Biological Activities
| Activity | IC50 Value | Reference |
|---|---|---|
| Anticancer (various lines) | 1.2 - 2.4 nM | |
| Histone Deacetylase Inhibition | IC50 = 9.4 μM |
Case Study: Anticancer Screening
A screening assay was conducted on a series of benzoxazole derivatives including the target compound. The results indicated that compounds with similar structural motifs exhibited strong antiproliferative effects on cancer cells. The study utilized both in vitro assays and molecular docking simulations to predict binding affinities and elucidate potential pathways affected by these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
